molecular formula C12H16F2N2O2Si B10908240 Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Cat. No.: B10908240
M. Wt: 286.35 g/mol
InChI Key: KRHPLVUNUPCKHH-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl and trimethylsilyl-ethynyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic compound with significant biological activity, primarily due to its structural features that include a pyrazole ring and difluoroethyl group. This article reviews its biological properties, focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C₁₂H₁₆F₂N₂O₂Si
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 1946828-49-4

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for drug development .

This compound has been studied for its interaction with fibroblast growth factor receptor 2 (FGFR2). FGFRs play a pivotal role in various cellular processes, including proliferation and differentiation. Inhibition of FGFR signaling has therapeutic implications in oncology, particularly in tumors characterized by aberrant FGFR signaling pathways.

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Pyrazole derivatives have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest. The difluoroethyl group may enhance the bioavailability of the compound, making it a candidate for further investigation in cancer therapies .

Case Studies and Research Findings

Several studies highlight the biological activities associated with pyrazole derivatives:

  • Antibacterial Studies : A study investigated the antibacterial effects of various pyrazole derivatives against Klebsiella–Enterobacter spp. The most effective compounds achieved inhibition rates exceeding 80% at specific concentrations .
  • Anticancer Research : Research into structurally similar compounds has shown promising results in inhibiting tumor growth through FGFR targeting. These findings support the hypothesis that this compound may exhibit similar properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 1-(2-fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylateC₁₂H₁₆F₂N₂O₂SiSimilar structure but with a single fluorine atom
1-(3-chloro-4-fluorophenyl)-4-(trimethylsilyl)ethynyl pyrazoleC₁₂H₁₄ClFN₂OContains chlorine and fluorine; differing biological activity
Methyl 4-(phenylethynyl)-1H-pyrazole-3-carboxylateC₁₃H₁₂N₂O₂Lacks fluorinated groups but retains biological relevance

The unique combination of fluorinated groups and silyl functionalities in this compound may enhance its pharmacokinetic properties compared to these similar compounds .

Properties

Molecular Formula

C12H16F2N2O2Si

Molecular Weight

286.35 g/mol

IUPAC Name

methyl 1-(2,2-difluoroethyl)-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H16F2N2O2Si/c1-18-12(17)11-9(5-6-19(2,3)4)7-16(15-11)8-10(13)14/h7,10H,8H2,1-4H3

InChI Key

KRHPLVUNUPCKHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1C#C[Si](C)(C)C)CC(F)F

Origin of Product

United States

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